1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-5-3-15(4-6-17)19-7-8-20(25-24-19)26-11-9-16(10-12-26)21(27)23-14-18-2-1-13-28-18/h1-8,13,16H,9-12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTUCHOSZUXCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
The compound features multiple functional groups, including a pyridazine , furan , and piperidine moiety, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinyl Intermediate : Synthesized from hydrazine and a dicarbonyl compound.
- Coupling with the Furan Ring : Achieved through palladium-catalyzed cross-coupling reactions.
- Introduction of the Fluorophenyl Group : Conducted via nucleophilic aromatic substitution.
- Formation of the Piperidine Ring : Involves cyclization reactions with suitable precursors.
Anti-inflammatory Activity
Research indicates that derivatives similar to the target compound exhibit significant anti-inflammatory properties. For instance, compounds featuring a pyridazine scaffold have shown enhanced inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. A study demonstrated that specific derivatives could reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial efficacy. Studies have reported that similar piperidine derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
Preliminary studies have also indicated that the compound may possess anticancer properties. Analogous compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. For example, derivatives with similar scaffolds were found to induce apoptosis in cancer cell lines by modulating key signaling pathways related to cell survival and proliferation .
Case Studies
Several case studies highlight the biological activity of compounds related to the target molecule:
- Anti-inflammatory Study : A derivative with a similar structure was tested in a murine model of arthritis, resulting in reduced joint swelling and lower levels of inflammatory cytokines compared to controls .
- Antimicrobial Evaluation : In a comparative study, a series of piperidine derivatives were screened against Gram-positive and Gram-negative bacteria, revealing that certain substitutions on the phenyl ring significantly enhanced antibacterial potency .
- Cancer Cell Proliferation : A study investigating the effects of pyridazine-containing compounds on breast cancer cells showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at low concentrations .
Data Summary Table
Scientific Research Applications
Anticancer Properties
Recent studies have shown that derivatives of compounds similar to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide exhibit notable anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 34.94 |
| Compound B | MCF-7 | 22.04 |
| Compound C | Caco-2 | 45.91 |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter receptors. Docking studies have indicated affinities for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT2C), which are crucial in the modulation of mood and anxiety disorders . Such interactions may position this compound as a candidate for further development in treating neuropsychiatric conditions.
Table 2: Affinity of Compounds to Serotonin Receptors
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| Compound D | 5-HT1A | 50 |
| Compound E | 5-HT2A | 75 |
| Compound F | 5-HT2C | 40 |
Synthesis and Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which facilitate the rapid assembly of diverse molecular structures. MCRs have been highlighted as an efficient method for synthesizing biologically active compounds, including those with anticancer properties .
Case Study: Synthesis via MCR
A recent study outlined the synthesis of similar derivatives using a pseudo-four-component reaction involving malonitrile and various aryl aldehydes. The resulting compounds were evaluated for their biological activities, demonstrating significant anticancer effects and receptor binding capabilities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Observations:
Heterocyclic Core Variations :
- The target compound’s pyridazine core is distinct from the pyrimidine in and benzoxazole in . Pyridazines are less common in drug discovery but offer unique electronic properties for receptor binding .
- BPN-15606 () shares a pyridazine core but incorporates a pyridine extension, enhancing its GSM activity via additional hydrogen bonding .
Substituent Profiles :
- The furan-2-ylmethyl group in the target compound is rare among analogs. Most related compounds use fluorinated benzyl () or phenethyl () groups for lipophilicity and target engagement .
- The piperidine-4-carboxamide moiety is conserved across several analogs (), suggesting its role as a versatile scaffold for modulating solubility and conformational flexibility .
The absence of a methoxy or methylimidazole group (as in BPN-15606) in the target compound may reduce metabolic stability but could simplify synthesis .
Q & A
Q. What are the optimal synthetic routes for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the construction of the pyridazine core. Key steps include:
- Pyridazine ring formation : Cyclocondensation of hydrazine derivatives with diketones or ketones under reflux in solvents like ethanol or acetonitrile .
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-carboxamide moiety .
- Functionalization : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling and alkylation of the furan-2-ylmethyl group using reductive amination .
Optimization : Control reaction temperature (60–100°C), use catalysts like Pd(PPh₃)₄ for cross-couplings, and employ TLC/HPLC to monitor intermediates. Solvent polarity (e.g., DMF vs. THF) significantly impacts yield .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine and piperidine rings. Key signals include aromatic protons (δ 7.2–8.5 ppm) and furan protons (δ 6.3–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~420–450 Da).
- HPLC : Use a C18 column with a water-acetonitrile gradient (95:5 to 5:95) to confirm ≥95% purity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Kinase inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine scaffold’s affinity .
Advanced Research Questions
Q. How does the 4-fluorophenyl substituent influence metabolic stability and bioavailability?
- Metabolic stability : Assess using liver microsomes (human/rat) to measure half-life (t₁/₂). The electron-withdrawing fluorine atom reduces oxidative metabolism by CYP450 enzymes .
- Bioavailability : LogP values (~2.5–3.5) suggest moderate lipophilicity. Solubility can be enhanced via co-solvents (e.g., PEG 400) or salt formation .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The pyridazine core may form hydrogen bonds with hinge regions .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on interactions between the furan group and hydrophobic pockets .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Substituent variation : Replace the 4-fluorophenyl with chlorophenyl or trifluoromethyl groups to enhance hydrophobic interactions .
- Scaffold hopping : Substitute pyridazine with triazolopyridazine (as in ) to improve metabolic resistance.
- Bioisosteres : Replace the furan with thiophene or pyrrole to modulate electron density and solubility .
Q. What in vivo models are suitable for evaluating its therapeutic efficacy and toxicity?
- Pharmacokinetics : Administer intravenously (2–5 mg/kg) in Sprague-Dawley rats to measure Cmax, AUC, and clearance rates .
- Efficacy models : Use xenograft mice (e.g., HCT-116 colon cancer) to assess tumor growth inhibition.
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .
Q. How can contradictory data from enzymatic vs. cellular assays be resolved?
- Enzyme vs. cell permeability : Poor cellular uptake (e.g., P-gp efflux) may explain discordant results. Use verapamil (P-gp inhibitor) to test this hypothesis .
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify non-specific binding .
- Assay conditions : Optimize ATP concentrations (e.g., 1–10 µM) to match physiological levels in enzymatic assays .
Q. What analytical methods are critical for stability testing under varying pH and temperature conditions?
- Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic) at 40°C for 48 hours.
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the carboxamide or pyridazine ring oxidation) .
Methodological Pitfalls and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Low yield in coupling steps : Optimize stoichiometry (1.2 eq. of furan-2-ylmethylamine) and switch to microwave-assisted synthesis for faster reaction kinetics .
- Purification challenges : Use flash chromatography with gradient elution (hexane:EtOAc → DCM:MeOH) to separate polar intermediates .
Q. How can stereochemical outcomes be controlled during piperidine functionalization?
- Chiral resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers if racemization occurs .
- Asymmetric catalysis : Use (R)-BINAP ligands in palladium-catalyzed couplings to enforce desired stereochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
